3-(2,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine
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Overview
Description
3-(2,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of triazolopyridinesThe presence of both triazole and pyridine rings in its structure makes it a versatile molecule with significant pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach involves the reaction of 2-aminopyridines with nitriles in the presence of a heterogeneous catalyst like CuOx-ZnO/Al2O3-TiO2 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common strategies in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert nitro derivatives to amino derivatives.
Substitution: Electrophilic substitution reactions with reagents like mercuric acetate can yield alkoxy derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include chlorine, bromine, mercuric acetate, and nitrating agents. Reaction conditions often involve heating under reflux or microwave irradiation to facilitate the reactions .
Major Products
The major products formed from these reactions include dichloromethyl, dibromomethyl, and alkoxy derivatives, as well as amino derivatives from reduction reactions .
Scientific Research Applications
3-(2,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to purine bases.
Industrial Applications: It is investigated for its use in the development of light-emitting materials for OLED devices.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and bind to receptors, disrupting normal cellular functions. Its triazole and pyridine rings facilitate binding to various biological targets, making it effective in modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyridines and fused pyridine derivatives such as:
- 1H-1,2,3-Triazolo[4,5-b]pyridine
- Thiazolo[4,5-b]pyridines
- 1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds
Uniqueness
3-(2,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is unique due to its specific substitution pattern with dichlorophenyl groups, which enhances its biological activity and specificity compared to other triazolopyridines .
Properties
CAS No. |
62052-05-5 |
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Molecular Formula |
C11H6Cl2N4 |
Molecular Weight |
265.09 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C11H6Cl2N4/c12-7-3-4-10(8(13)6-7)17-11-9(15-16-17)2-1-5-14-11/h1-6H |
InChI Key |
GXOSASNGYJJDRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N(N=N2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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